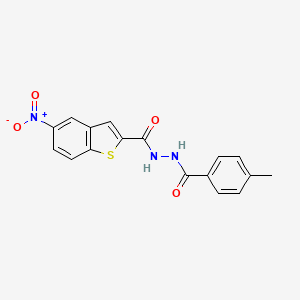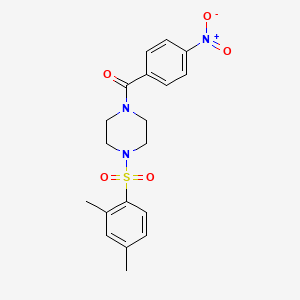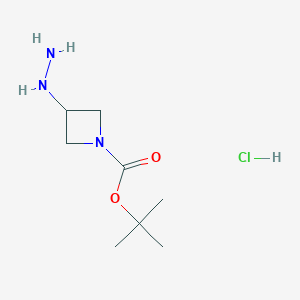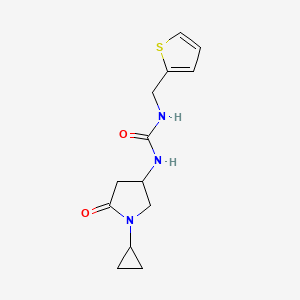
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in various fields of research, including pharmacology, biochemistry, and physiology.
科学研究应用
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide has been studied for its potential use in various fields of research. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used to study the interactions between proteins and small molecules. In physiology, this compound has been studied for its effects on various physiological processes, including metabolism, cardiovascular function, and immune function.
作用机制
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide is not fully understood. However, it is believed to work by binding to specific proteins or enzymes in the body, thereby altering their activity and function. This compound may also affect various signaling pathways in the body, leading to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects:
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that this compound can affect various physiological processes, such as blood pressure, heart rate, and immune function.
实验室实验的优点和局限性
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in various fields of research. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects or interact with other compounds in complex biological systems, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide. One potential direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects. Additionally, this compound could be further evaluated for its potential use as a drug candidate for the treatment of various diseases. Finally, this compound could be used as a tool in basic research to study the interactions between proteins and small molecules, and to elucidate the molecular mechanisms underlying various physiological processes.
合成方法
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide involves the reaction of 3-fluorophenylacetic acid with 1-(2-oxoimidazolidin-1-yl)-3-(phenyl)propan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by recrystallization or column chromatography.
属性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-8-4-7-16(11-17)12-18(24-10-9-22-20(24)26)14-23-19(25)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZRQWAXGQOMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2677244.png)



![4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2677249.png)






![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)